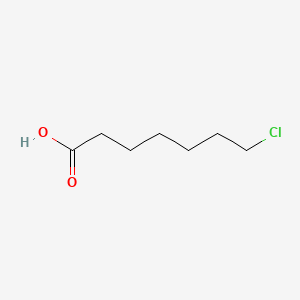

7-Chloroheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNBKLCFKTYIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231564 | |

| Record name | Heptanoic acid, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-57-8 | |

| Record name | 7-Chloroheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloroheptanoic acid chemical properties

An In-Depth Technical Guide to 7-Chloroheptanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 821-57-8) is a bifunctional organic molecule featuring a seven-carbon aliphatic chain terminated by a carboxylic acid and a chlorine atom.[1][2] This unique structure makes it a valuable intermediate in various fields of chemical synthesis, most notably in the pharmaceutical industry. Its strategic importance is primarily linked to its role as a key building block in the synthesis of Cilastatin.[3] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation, thereby enhancing its efficacy.[3]

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, spectroscopic profile, synthetic methodologies, chemical reactivity, and applications, providing a consolidated resource for laboratory and industrial use.

Physicochemical and Molecular Properties

This compound exists as a clear to slightly yellow liquid or viscous solid.[4] The presence of both a polar carboxylic acid head and a nonpolar alkyl chloride tail imparts amphiphilic character to the molecule. The terminal chlorine atom's electronegativity influences the molecule's overall electronic distribution and reactivity.[3]

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 821-57-8 | [1][2] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][4] |

| Molecular Weight | 164.63 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Density | 1.096 - 1.14 g/cm³ | [4][5] |

| Boiling Point | 269.8 °C at 760 mmHg | [5] |

| Flash Point | 117 °C | [5] |

| pKa (Predicted) | 4.76 ± 0.10 | [1][5] |

| XLogP3 | 0.8 | [5] |

| Molecular Complexity | 93.6 | [3][5] |

| Canonical SMILES | C(CCCCl)CCC(=O)O | [2][5] |

| InChIKey | IGNBKLCFKTYIRI-UHFFFAOYSA-N | [1][2] |

The predicted pKa of ~4.76 is typical for a medium-chain carboxylic acid, indicating it will be deprotonated at physiological pH.[1][5] The molecular complexity value of 93.6 reflects its status as an intermediate halogenated carboxylic acid.[3][5]

Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of this compound. The following spectroscopic techniques are fundamental.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups within this compound.[6] The spectrum is characterized by several distinct absorption bands:

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[3][6]

-

C-H Stretch: Sharp peaks appear in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the aliphatic methylene groups in the carbon chain.[3]

-

C=O Stretch: A strong, sharp absorption peak is observed between 1700-1750 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[3]

-

C-Cl Stretch: A weaker absorption band in the fingerprint region, typically around 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information for determining the molecular weight and confirming the structure through fragmentation analysis.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z ratio of 164, corresponding to the molecular weight of the compound.[3] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 166 with about one-third the intensity of the M⁺ peak.

-

Key Fragmentation Patterns: Common fragmentation includes the loss of the carboxyl group (a loss of 45 mass units) and various cleavages along the alkyl chain.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis and Manufacturing Protocols

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Synthesis via 7-Chloro-2-oxoheptanoic Acid Intermediate

This route is well-documented and particularly relevant for pharmaceutical applications where high purity is paramount, such as in the synthesis of Cilastatin.[3] The process involves the preparation of an ethyl ester intermediate, which then undergoes condensation and hydrolysis.

Caption: Workflow for high-purity synthesis of this compound.

Experimental Protocol: Condensation-Hydrolysis Method [3]

-

Condensation: Ethyl 7-chloro-2-oxoheptanoate is reacted with (S)-2,2-dimethylcyclopropane carboxamide in toluene. A catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.

-

Hydrolysis: The resulting ester intermediate is hydrolyzed using an aqueous solution of sodium hydroxide at a controlled temperature.

-

Workup and Extraction: The reaction mixture is cooled, and the aqueous layer containing the sodium salt of the acid is separated.

-

Acidification: The aqueous layer is acidified (e.g., with hydrochloric acid) to protonate the carboxylate, precipitating the free this compound.

-

Purification: The crude acid is extracted into an organic solvent. Final purification is achieved through filtration and recrystallization, often from a solvent mixture like ethyl acetate/cyclohexane, to yield the product with high purity (>99.5%).[3] The overall yield from this process is approximately 65%.[3]

Other Synthetic Routes

-

Two-Stage Acid Hydrolysis: An industrial method involves the acidic hydrolysis of a mixture of 1,6-dichlorohexane and 1-chloroheptanenitrile. This process simplifies production by converting these precursors directly into the target acid.[3]

-

Grignard Reaction: A patented method uses 1-bromo-5-chloropentane as a starting material. It is first converted into a single Grignard reagent, which then reacts with diethyl oxalate followed by hydrolysis to yield 7-chloro-2-oxoheptanoic acid, a closely related precursor.[8]

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical behavior and makes it a versatile synthetic intermediate.

Core Reactivity

The molecule's reactivity is centered on its two functional groups:

-

Carboxylic Acid Group: Participates in standard carboxylic acid reactions, including esterification (e.g., with methanol or ethanol in the presence of an acid catalyst), reduction to an alcohol, and conversion to an acid chloride.[3]

-

Terminal Chlorine: The chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 7-position, such as hydroxyl (via hydrolysis), amino, or cyano groups.[3]

Caption: Key reaction pathways of this compound.

Key Applications

-

Pharmaceutical Synthesis: Its most significant application is as a precursor for Cilastatin , which protects carbapenem antibiotics from enzymatic degradation in the kidneys.[3] The condensation-hydrolysis method is preferred in pharmaceutical manufacturing due to its scalability and the high-purity product it yields.[3]

-

Specialty Chemicals and Materials: The hydrophobic alkyl chain makes it relevant in the production of specialty chemicals, fragrances, and surfactants.[3] It is also used in materials science for developing new polymers and modifying surfaces.[3]

-

Research and Development: In a research context, it serves as a versatile building block for synthesizing novel bioactive compounds and has been used in studies of metabolic pathways and enzyme interactions.[3] Some research has explored its use in developing cannabinoid analogs and other halogenated fatty acids with potential biological activities, including antimicrobial and anti-inflammatory effects.[3]

Analytical and Purification Methodologies

Analytical Methods

The analysis of this compound and its derivatives typically employs chromatographic techniques.

-

Gas Chromatography (GC): Due to the low volatility of the free acid, it is often converted to a more volatile ester (e.g., methyl 7-chloroheptanoate) before GC analysis, often coupled with mass spectrometry (GC-MS).[3] The Kovats retention index for this compound has been reported as 1374 on a standard non-polar column.[2][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the method of choice for quantifying carboxylic acids in complex matrices like plasma without derivatization.[10] While a specific method for this compound is not detailed in the provided results, validated methods exist for similar short- and medium-chain fatty acids, which can be adapted.[10] Sample preparation typically involves protein precipitation followed by direct injection.[10]

Purification

Achieving high purity is critical for pharmaceutical applications.

-

Recrystallization: This is a highly effective method for purifying the solid acid. A common solvent system is a mixture of ethyl acetate and cyclohexane, which allows for the effective removal of isomeric impurities.[3]

-

Distillation: While vacuum distillation can be used, care must be taken as some halogenated acid chlorides and related compounds can degrade at elevated temperatures.[11]

-

Chromatography: For small-scale purification, column chromatography using silica gel can be employed, though it requires careful handling due to the acidic nature of the compound.[11]

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like heptanoic acid and other chlorinated alkanes provide guidance.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4] Keep the container tightly closed.[12]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][13]

-

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The interplay between its terminal chlorine atom and carboxylic acid group provides a platform for a wide range of chemical transformations. Its indispensable role in the synthesis of the antibiotic potentiator Cilastatin underscores its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and analytical profile—as outlined in this guide—is essential for chemists and researchers aiming to leverage this versatile molecule in drug discovery, materials science, and beyond.

References

- This compound | 821-57-8 - Benchchem. (URL: )

- This compound 96% - Industrial Chemicals. (URL: )

- Heptanoic acid, 7-chloro-7-oxo, ethyl ester - SpectraBase. (URL: )

- CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google P

- Heptanoic acid, 7-chloro- - LookChem. (URL: )

- This compound 821-57-8 wiki - ChemicalBook. (URL: )

-

Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem. (URL: [Link])

-

7-Chlorooctanoic acid | C8H15ClO2 | CID 12772129 - PubChem. (URL: [Link])

- Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | P

- 7-(Chloroformyl)heptanoic acid, ethyl ester - Optional[13C NMR] - Spectrum - SpectraBase. (URL: )

- Safety D

- SAFETY DATA SHEET - Sigma-Aldrich (2-Chloroheptane). (URL: )

- SAFETY DATA SHEET - Sigma-Aldrich (Heptanoyl chloride). (URL: )

- This compound - Safety D

- This compound (C7H13ClO2) - PubChemLite. (URL: )

- SAFETY D

-

Heptanoic acid, 7-chloro- - NIST WebBook. (URL: [Link])

-

Acid Chloride/ chloroformate purification? - ResearchGate. (URL: [Link])

- ANALYTICAL METHOD SUMMARIES - Eurofins. (URL: )

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

Heptanoic acid - NIST WebBook. (URL: [Link])

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (URL: )

-

Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices - MDPI. (URL: [Link])

-

Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... - PMC - NIH. (URL: [Link])

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: )

-

The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies - MDPI. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 821-57-8 | Benchchem [benchchem.com]

- 4. Buy this compound 96% at Affordable Price, Intermediate for Organic Synthesis [forecastchemicals.com]

- 5. Heptanoic acid, 7-chloro-|lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 9. Heptanoic acid, 7-chloro- [webbook.nist.gov]

- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of 7-Chloroheptanoic Acid

An In-Depth Technical Guide to the Synthesis of 7-Chloroheptanoic Acid

This compound is a halogenated fatty acid derivative that serves as a critical intermediate in various fields of organic synthesis, most notably in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a reactive chloro group, makes it a versatile building block for constructing more complex molecules.[2] The seven-carbon chain provides a specific lipophilic spacer, which is often crucial for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).

One of the most significant applications of this compound is as a key starting material in the synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the broad-spectrum carbapenem antibiotic, Imipenem, to prevent its degradation in the kidneys, thereby increasing its efficacy and reducing potential nephrotoxicity.[3] The purity and efficient production of this compound and its derivatives are therefore paramount to the successful manufacturing of this life-saving drug combination.[4] This guide provides an in-depth analysis of the prevalent and scientifically robust synthesis routes for this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of route is often a strategic decision based on factors such as starting material cost and availability, scalability, reaction safety, and desired purity of the final product. We will explore the most viable and well-documented pathways.

Diagram 1: Major Synthetic Pathways to this compound

Caption: Overview of primary synthetic routes to this compound.

Quantitative Comparison of Synthesis Routes

| Route | Primary Starting Material | Key Reagents | Typical Overall Yield | Advantages | Challenges & Disadvantages |

| Grignard Synthesis | 1-Bromo-5-chloropentane | Magnesium, Diethyl oxalate or Ethyloxalylmonochloride, HCl/H₂SO₄ | 43-65%[2][5] | High purity achievable[3], well-documented and patented[4][5][6], good scalability. | Requires strictly anhydrous conditions; low temperatures are critical to prevent side reactions[4][6]; multi-step process. |

| Cycloheptanone Oxidation | Cycloheptanone | Oxidizing agents (e.g., dinitrogen tetroxide for pimelic acid)[7] | Variable | Readily available starting material.[8] | Typically produces pimelic acid, not the target chloro-acid directly. Subsequent selective chlorination is non-trivial. The direct route is less documented and involves multiple steps.[2] |

| Pimelic Acid Derivatization | Pimelic Acid (Heptanedioic Acid) | Thionyl chloride, reducing agents, chlorinating agents | Lower (Conceptual) | C7 backbone is already established. | Requires selective reduction of one carboxylic acid group followed by chlorination of the resulting alcohol, which can be complex and low-yielding. Direct monochlorination is not regioselective. |

Route 1: Grignard Reaction from 1-Bromo-5-chloropentane (Preferred Method)

This is the most widely adopted and industrially relevant method for synthesizing this compound, typically proceeding through the ethyl 7-chloro-2-oxoheptanoate intermediate.[3][4] The strategic advantage of this route lies in the differential reactivity of the bromine and chlorine atoms on the starting material, 1-bromo-5-chloropentane. The carbon-bromine bond is more labile and reactive towards magnesium, allowing for the selective formation of a Grignard reagent at one end of the molecule while preserving the chloro group at the other.[9]

Chemical Rationale and Mechanistic Insights

-

Selective Grignard Formation: The reaction is initiated by reacting 1-bromo-5-chloropentane with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[3][5] The higher reactivity of the alkyl bromide ensures the preferential formation of 5-chloropentylmagnesium bromide. Maintaining strictly anhydrous (water-free) conditions is critical, as any moisture will protonate and destroy the highly basic Grignard reagent.

-

Carbonyl Addition: The formed Grignard reagent is a potent nucleophile. It is then added to an electrophilic carbonyl compound to form the seven-carbon backbone. Common electrophiles include diethyl oxalate or ethyloxalylmonochloride.[3][5] This reaction must be conducted at low temperatures (e.g., -60°C to 0°C) to minimize side reactions such as Wurtz coupling (where two Grignard molecules react with the starting alkyl halide) and decomposition.[6]

-

Hydrolysis and Decarboxylation: The initial addition product is an intermediate ester. This is subsequently hydrolyzed under acidic conditions (e.g., using hydrochloric or sulfuric acid).[5] The hydrolysis cleaves the ester group, and the resulting β-keto acid can then be decarboxylated (if applicable, depending on the exact electrophile used) to yield the final product. In the case of using diethyl oxalate, the process yields 7-chloro-2-oxoheptanoic acid, which is a stable and useful intermediate itself.[5] To obtain this compound, a subsequent reduction of the ketone would be required. However, many applications, like the synthesis of Cilastatin, specifically utilize the 7-chloro-2-oxoheptanoate intermediate.[3]

Detailed Experimental Protocol: Synthesis of Ethyl 7-chloro-2-oxoheptanoate

This protocol is a synthesized representation based on methodologies described in patent literature.[3][4][6]

Materials:

-

1-Bromo-5-chloropentane (1.0 eq)

-

Magnesium turnings (1.1-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (catalytic) or 1,2-Dibromoethane (for activation)

-

Ethyloxalylmonochloride or Diethyl Oxalate (1.0 eq)

-

Anhydrous Toluene

-

Hydrochloric Acid (aqueous solution)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Initiation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of 1-bromo-5-chloropentane (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Grignard Formation: Once initiated, add the remaining 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Addition Reaction: In a separate flame-dried reactor under nitrogen, prepare a solution of diethyl oxalate (1.0 eq) in anhydrous toluene. Cool this solution to between -20°C and 0°C using an ice-salt or dry ice/acetone bath.[6]

-

Nucleophilic Attack: Transfer the prepared Grignard solution to the dropping funnel and add it dropwise to the cold diethyl oxalate solution, maintaining the internal temperature below 0°C.[5] The reaction is highly exothermic and requires careful control of the addition rate.

-

Quenching and Hydrolysis: After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature. Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid until the pH is acidic (pH 2-3).[6]

-

Workup and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with toluene or diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 7-chloro-2-oxoheptanoate. Further purification can be achieved by vacuum distillation. The purity should be assessed by GC-MS and NMR.[2]

Diagram 2: Experimental Workflow for Grignard Synthesis

Caption: Step-by-step workflow for the synthesis of the key intermediate.

Alternative Synthetic Routes and Their Limitations

While the Grignard route is predominant, understanding alternative pathways provides a broader context and highlights the chemical challenges involved.

Route 2: Ring-Opening of Cycloheptanone

Cycloheptanone is an inexpensive and readily available C7 cyclic ketone.[8] Conceptually, it is an attractive starting material. The most direct transformation to a linear carboxylic acid is through oxidative cleavage, for example, in the Baeyer-Villiger oxidation to form a lactone (caprolactone), followed by hydrolysis. However, this typically leads to 7-hydroxyheptanoic acid. Converting the terminal hydroxyl group to a chlorine atom would require an additional step.

A more direct, albeit less common, route involves the oxidative cleavage of cycloheptanone to form pimelic acid (heptanedioic acid), which can then be further modified.[8] However, converting pimelic acid to this compound requires selective monofunctionalization, which presents a significant challenge in regioselectivity and often leads to mixtures of products and lower yields.

Route 3: Chlorination of Heptanoic Acid

Direct chlorination of heptanoic acid is the most atom-economical route on paper but is practically unfeasible for producing the 7-chloro isomer. Standard free-radical or acid-catalyzed chlorination of alkanoic acids overwhelmingly favors substitution at the α-carbon (position 2) due to the electronic influence of the carboxylic acid group.[10] Achieving terminal chlorination at the unactivated ω-position (position 7) is extremely difficult and would require specialized, multi-step directing group strategies not suitable for bulk synthesis.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the Grignard-based route from 1-bromo-5-chloropentane representing the most reliable, scalable, and high-purity method for industrial and research applications.[5][6] The causality behind the experimental choices—namely, the use of anhydrous conditions, low temperatures, and selective Grignard formation—is rooted in fundamental organometallic principles designed to maximize yield and minimize side-product formation. While alternative routes from cycloheptanone or pimelic acid are conceptually possible, they present significant challenges in selectivity and efficiency that render them less practical. For professionals in drug development, mastering the nuances of the Grignard synthesis ensures a reliable supply of this crucial pharmaceutical intermediate, underpinning the production of important medicines like Cilastatin.

References

- This compound | 821-57-8 - Benchchem. Benchchem.

- CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents. Google Patents.

- Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap. Patsnap.

- CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents. Google Patents.

- Heptanoic acid, 7-chloro - LookChem. LookChem.

- CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents. Google Patents.

- Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem. National Center for Biotechnology Information.

- This compound 96% - Industrial Chemicals. Industrial Chemicals.

- Pimelic acid - Wikipedia. Wikipedia.

- Cycloheptanone - Wikipedia. Wikipedia.

- US5880318A - Process for the preparation of α-bromo, ω-chloroalkanes - Google Patents. Google Patents.

- Chloroacetic acid - Wikipedia. Wikipedia.

Sources

- 1. Buy this compound 96% at Affordable Price, Intermediate for Organic Synthesis [forecastchemicals.com]

- 2. This compound | 821-57-8 | Benchchem [benchchem.com]

- 3. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 5. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 6. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

- 7. Pimelic acid - Wikipedia [en.wikipedia.org]

- 8. Cycloheptanone - Wikipedia [en.wikipedia.org]

- 9. US5880318A - Process for the preparation of α-bromo, Ï-chloroalkanes - Google Patents [patents.google.com]

- 10. Chloroacetic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 7-Chloroheptanoic Acid (CAS: 821-57-8)

Introduction

7-Chloroheptanoic acid, with the CAS number 821-57-8, is a halogenated carboxylic acid that serves as a pivotal intermediate in various organic syntheses, most notably in the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a reactive terminal chlorine atom and a carboxylic acid group, makes it a versatile building block for the construction of more complex molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, key chemical reactions, and critical applications, with a particular focus on its role in drug development. Safety and handling protocols are also thoroughly addressed to ensure its proper use in a research and development setting.

Physicochemical Properties

This compound is a chlorinated fatty acid derivative that typically appears as a clear to slightly yellow liquid or viscous solid.[2] A comprehensive summary of its key properties is presented in Table 1. The molecule consists of a seven-carbon aliphatic chain with a chlorine atom at the C-7 position and a carboxylic acid functional group at the C-1 position.[1][3] This structure, with a molecular formula of C₇H₁₃ClO₂, results in a molecular weight of approximately 164.63 g/mol .[3][4] The presence of the polar carboxylic acid group and the electronegative chlorine atom contributes to its topological polar surface area of 37.3 Ų.[5] The molecule has one hydrogen bond donor and two hydrogen bond acceptors, influencing its solubility and intermolecular interactions.[5][6] It is soluble in most organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 821-57-8 | [4][7] |

| Molecular Formula | C₇H₁₃ClO₂ | [3][4] |

| Molecular Weight | 164.63 g/mol | [3][4] |

| Appearance | Clear to slightly yellow liquid/viscous solid | [2] |

| Boiling Point | 135-140 °C at 4 Torr; 269.8 °C at 760 mmHg | [6][8] |

| Density | 1.1090 g/cm³ (predicted); 1.14 g/cm³ | [2][8] |

| Flash Point | 117 °C | [6] |

| pKa | 4.76 ± 0.10 (Predicted) | [6][9] |

| Solubility | Soluble in most organic solvents | [2] |

| InChIKey | IGNBKLCFKTYIRI-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C(CCCCl)CCC(=O)O | [1][6] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. The following sections detail some of the prominent synthetic strategies.

Synthesis from Cycloheptanone

One documented, albeit multi-step, approach begins with cycloheptanone.[1] This method involves the formation of an acid chloride, followed by bromination and subsequent substitution with an amino group to yield 2-amino-7-chloroheptanoic acid, which can then be converted to the desired product.[1] However, the complexity and the use of hazardous reagents like sodium metal can make this route less favorable for industrial applications.[1]

Synthesis via 7-Chloro-2-oxoheptanoic Acid Intermediate

A more industrially viable and well-documented synthesis involves the preparation of a 7-chloro-2-oxoheptanoic acid ester as a key intermediate.[1] This method offers good control over impurities, which is critical for pharmaceutical applications.[1]

Experimental Protocol: Synthesis via Condensation and Hydrolysis [1]

Step 1: Condensation

-

In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 7-chloro-2-oxoheptanoate and (S)-2,2-dimethylcyclopropane carboxamide in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water is removed azeotropically to drive the reaction to completion.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis

-

To the cooled reaction mixture, add an aqueous solution of sodium hydroxide.

-

Control the temperature of the mixture during the hydrolysis step.

-

After the ester is fully hydrolyzed, proceed with the work-up.

Step 3: Purification

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer to precipitate the this compound.

-

Extract the product into a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be further purified by crystallization to achieve high purity (>99.5%).[1]

Caption: Workflow for the synthesis of this compound via a keto-ester intermediate.

Synthesis from 1-Bromo-5-chloropentane

Another patented method utilizes 1-bromo-5-chloropentane as a starting material to produce 7-chloro-2-oxoheptanoic acid, which is then hydrolyzed.[10] This process involves the formation of a Grignard reagent.

Experimental Protocol: Grignard Reaction and Hydrolysis [10][11]

Step 1: Grignard Reagent Formation

-

In a flame-dried, four-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) and a small amount of 1-bromo-5-chloropentane to initiate the reaction.

-

Once the reaction begins, add the remaining 1-bromo-5-chloropentane, dissolved in THF, dropwise while maintaining a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

Step 2: Addition to Diethyl Oxalate

-

Cool the Grignard reagent to a low temperature (e.g., -60°C to 0°C).[10]

-

Slowly add a solution of diethyl oxalate in an ether solvent to the Grignard reagent.

-

Allow the reaction to proceed for a specified time (e.g., 0.5 to 2 hours).[10]

Step 3: Hydrolysis

-

Quench the reaction by carefully adding an acidic solution (e.g., hydrochloric or sulfuric acid) while keeping the temperature below 0°C.[10]

-

Allow the mixture to warm to room temperature and stir until the hydrolysis is complete.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate to yield the crude 7-chloro-2-oxoheptanoic acid. Further purification may be necessary.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkyl chloride.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional class.[12]

-

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form the corresponding esters.[1][13] These ester derivatives, such as methyl 7-chloroheptanoate, often exhibit improved volatility and solubility, making them suitable for analytical techniques like gas chromatography.[1]

-

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive 7-chloroheptanoyl chloride.[13] This acid chloride is a valuable intermediate for the synthesis of amides and other acyl derivatives.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding alcohol, 7-chloroheptan-1-ol.[1]

-

Neutralization: As an acid, it reacts with bases to form carboxylate salts.[12]

Reactions Involving the Chlorine Atom

The terminal chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C-7 position.[1]

-

Hydrolysis: Under appropriate conditions, the chlorine atom can be hydrolyzed to yield 7-hydroxyheptanoic acid, a precursor for biodegradable polymers.[1]

-

Substitution with other Nucleophiles: The chlorine can be displaced by a wide range of nucleophiles, such as amines, thiols, and cyanides, to generate a diverse array of 7-substituted heptanoic acid derivatives.[1]

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[2]

Intermediate in Cilastatin Synthesis

This compound is a crucial precursor in the industrial synthesis of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby increasing its efficacy.[11] The synthesis of Cilastatin from this compound underscores the importance of this halogenated fatty acid in modern medicine.

Other Research Applications

Beyond its use in Cilastatin synthesis, this compound and its derivatives are explored in various research areas:

-

Bioactive Compound Synthesis: Its bifunctional nature makes it a useful building block in medicinal chemistry for creating novel bioactive compounds.[1]

-

Polymer Chemistry: As mentioned, its derivative, 7-hydroxyheptanoic acid, is a monomer for the synthesis of biodegradable polymers.[1]

-

Metabolic Studies: It has been investigated as a potential metabolic intermediate, with studies exploring its influence on specific enzymatic reactions.[1]

-

Development of Cannabinoid Analogs: Recent patent literature has described the use of halogenated fatty acids like this compound in the development of cannabinoid analogs.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. While specific toxicological data is limited, it should be handled with the care afforded to all laboratory chemicals.[14]

Hazard Identification

Based on safety data for similar compounds, this compound may cause skin and eye irritation, and potentially respiratory irritation.[15][16] It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.[14][15][16][17]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[15]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[15]

-

Hygiene: Wash hands thoroughly after handling.[15][16] Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in areas where the chemical is handled.[17]

Storage

-

Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][16]

-

Store away from incompatible materials, such as strong oxidizing agents and bases.[14]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[15]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15][17]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure allows for a range of chemical transformations, making it an essential building block for complex molecules like Cilastatin. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is crucial for its effective and safe utilization in research and development.

References

-

This compound 96% - Industrial Chemicals. (n.d.). Retrieved from [Link]

-

Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem. (n.d.). Retrieved from [Link]

- CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents. (n.d.).

-

Heptanoic acid, 7-chloro- - LookChem. (n.d.). Retrieved from [Link]

-

821-57-8 / 2-1180 - NITE. (n.d.). Retrieved from [Link]

-

Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap. (2014-04-16). Retrieved from [Link]

-

This compound chloride | CAS#:54771-63-0 | Chemsrc. (2025-09-13). Retrieved from [Link]

-

21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023-09-20). Retrieved from [Link]

Sources

- 1. This compound | 821-57-8 | Benchchem [benchchem.com]

- 2. Buy this compound 96% at Affordable Price, Intermediate for Organic Synthesis [forecastchemicals.com]

- 3. Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 821-57-8 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Heptanoic acid, 7-chloro-|lookchem [lookchem.com]

- 7. J-CHECK(English) [nite.go.jp]

- 8. This compound | 821-57-8 [amp.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 11. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 12. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 7-Chloroheptanoic Acid

Introduction: Contextualizing 7-Chloroheptanoic Acid

This compound (CAS No. 821-57-8) is a halogenated carboxylic acid of significant interest to the scientific community, particularly those in synthetic organic chemistry and pharmaceutical development.[1] Structurally, it is a seven-carbon aliphatic chain with a terminal carboxylic acid group and a chlorine atom at the opposing terminus (the C-7 position). This bifunctional nature—a reactive carboxylic acid head and a tail bearing a versatile chlorine leaving group—makes it a valuable intermediate for synthesizing more complex molecules, including polymers and active pharmaceutical ingredients (APIs).[1][2]

This guide provides an in-depth exploration of the core physical properties of this compound. For researchers, a thorough understanding of these properties is not merely academic; it is the bedrock of successful experimental design, enabling accurate reaction setup, effective purification, and reliable analytical characterization. We will move beyond simple data presentation to discuss the causality behind the values and the experimental protocols required for their validation, ensuring a robust and reproducible scientific process.

Core Molecular and Physical Characteristics

A precise understanding of a compound's fundamental properties is the mandatory first step in its application. These values dictate storage conditions, solvent selection, and the analytical techniques best suited for its characterization.

Molecular Identity

Physical State and Appearance

This compound is typically supplied as a clear to slightly yellow liquid or a viscous solid .[1] This description suggests that its melting point is close to ambient laboratory temperatures, a critical consideration for handling and storage.

Quantitative Physical Properties: A Summary

For ease of reference, the key quantitative physical properties of this compound are summarized in the table below. Each of these parameters will be discussed in greater detail in the subsequent sections, which will include field-proven methodologies for their experimental determination.

| Property | Value | Source(s) |

| CAS Number | 821-57-8 | [2] |

| Molecular Weight | 164.63 g/mol | [2][3] |

| Melting Point | Not consistently reported; likely near room temperature. The C6 analogue, 6-chlorohexanoic acid, melts at 26 °C. | |

| Boiling Point | 269.8 °C (at 760 mmHg); 135-140 °C (at 4 Torr) | |

| Density | 1.096 - 1.14 g/cm³ | [1] |

| Refractive Index (n_D) | 1.457 | |

| Flash Point | 117 °C | |

| pKa (Predicted) | 4.76 ± 0.10 | |

| LogP (Predicted) | 2.26 |

In-Depth Analysis and Experimental Protocols

Melting Point Determination

Field Insights: A precise melting point is a primary indicator of a compound's purity. For this compound, a definitive melting point is not consistently cited in major chemical databases, and its description as a "liquid or viscous solid" supports a melting point near room temperature. As a point of expert reference, the shorter-chain analogue, 6-chlorohexanoic acid, has a reported melting point of 26 °C. It is a general principle that increasing the alkyl chain length in a homologous series increases van der Waals forces, which typically leads to a higher melting point. Therefore, one can anticipate the melting point of this compound to be slightly above 26 °C.

Self-Validating Protocol for Melting Point Determination:

-

Instrument Calibration: Begin by calibrating the melting point apparatus (e.g., a Mel-Temp or DigiMelt device) using certified standards with melting points that bracket the expected range (e.g., benzoic acid, 122 °C). This step ensures the trustworthiness of the instrument's temperature reading.

-

Sample Preparation: Finely crush a small amount of the solidified this compound. Pack the dry powder into a capillary tube to a depth of 1-2 mm. Proper packing ensures uniform heat transfer.

-

Approximate Determination: Place the capillary in the apparatus and heat at a rapid rate (e.g., 10-20 °C/minute) to find an approximate melting range. This saves time and establishes the range for the precise measurement.

-

Precise Determination: Using a fresh sample, heat the apparatus to about 15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/minute. A slow ramp rate is critical for accuracy.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Boiling Point and Thermal Stability

Field Insights: The boiling point is highly dependent on atmospheric pressure. The significant difference between the boiling point at atmospheric pressure (269.8 °C at 760 mmHg) and under vacuum (135-140 °C at 4 Torr) is a crucial piece of data. High-molecular-weight carboxylic acids can be prone to decarboxylation or other decomposition pathways at high temperatures. Performing distillation under reduced pressure is the standard, field-proven technique to purify such compounds, as it allows for vaporization at a much lower temperature, preserving the molecule's integrity.

Solubility Profile: The "Like Dissolves Like" Principle in Action

Field Insights: The structure of this compound—a polar carboxylic acid head and a relatively long, nonpolar hydrocarbon tail—predicts a nuanced solubility profile. It is reported to be soluble in most organic solvents, which is expected as the seven-carbon chain provides significant nonpolar character.[1] Its solubility in water is expected to be limited. While short-chain carboxylic acids are water-miscible, the lipophilicity increases with the length of the alkyl chain, reducing water solubility. However, its acidic nature means it will react with aqueous bases to form a highly polar and water-soluble carboxylate salt. This reactivity is the key to its extraction and purification.

Self-Validating Protocol for Solubility Characterization:

This protocol systematically classifies the compound based on its reactivity and polarity. Use approximately 25 mg of the compound for each 0.5 mL of solvent.

-

Water: Add the compound to deionized water. Observe for dissolution. If it dissolves, test the solution with litmus or pH paper. An acidic result (pH < 5) would classify it as a water-soluble acid.

-

5% NaOH (aq): If insoluble in water, add it to a 5% aqueous solution of sodium hydroxide. Vigorous shaking should be applied. Dissolution occurs because the acid is deprotonated to form the sodium 7-chloroheptanoate salt, which is ionic and thus water-soluble. This confirms the presence of a sufficiently acidic functional group.

-

5% NaHCO₃ (aq): If it dissolves in 5% NaOH, perform a separate test with 5% aqueous sodium bicarbonate. Carboxylic acids are generally acidic enough to react with this weak base, producing CO₂ gas (effervescence) and the soluble salt. This test distinguishes carboxylic acids from less acidic compounds like phenols.

-

Organic Solvents: Test solubility in a polar organic solvent (e.g., ethanol) and a nonpolar organic solvent (e.g., hexane or diethyl ether). Based on its structure, it is expected to be soluble in both, demonstrating its amphiphilic character.

Spectroscopic & Chromatographic Fingerprint for Identity Confirmation

Spectroscopy and chromatography do not measure bulk physical properties but rather provide a "fingerprint" of the molecule's structure. This data is essential for confirming the identity and purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the carbon skeleton. For this compound, one would expect to see:

-

A broad singlet far downfield (>10 ppm) corresponding to the acidic proton of the carboxylic acid.

-

A triplet at ~3.5 ppm for the two protons on the carbon adjacent to the chlorine (C-7).

-

A triplet at ~2.3 ppm for the two protons on the carbon adjacent to the carbonyl group (C-2).

-

A series of overlapping multiplets in the ~1.3-1.8 ppm range for the remaining 8 protons on the methylene groups (C-3, C-4, C-5, C-6).

-

Expert Tip: To resolve the overlapping signals in the alkyl region, a 2D NMR technique like COSY (Correlation Spectroscopy) is invaluable as it shows which protons are coupled to each other.[2]

-

-

¹³C NMR: The carbon NMR spectrum should show 7 distinct signals, confirming the presence of seven unique carbon environments:

-

A signal at ~180 ppm for the carbonyl carbon of the carboxylic acid.

-

A signal at ~45 ppm for the carbon attached to chlorine (C-7).

-

A signal at ~34 ppm for the carbon adjacent to the carbonyl (C-2).

-

Four signals in the ~24-32 ppm range for the remaining methylene carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the hallmark peaks are:

-

A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2]

-

A sharp, strong absorption band from ~1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[2]

-

Multiple sharp peaks in the ~2850-3000 cm⁻¹ region due to the C-H stretching of the alkyl chain.[2]

-

A peak in the fingerprint region, typically ~600-800 cm⁻¹, for the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 164.[2]

-

Isotopic Pattern: A crucial confirmation is the presence of an "M+2" peak at m/z 166 with an intensity that is approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group, which would result in a significant peak at m/z 119.[2]

Gas Chromatography (GC)

For volatile compounds or their ester derivatives, gas chromatography is a powerful tool for assessing purity. The Kovats Retention Index, a measure of where the compound elutes relative to n-alkane standards, has been reported on a standard non-polar column as 1374 .[3] This value serves as a reliable benchmark for chromatographic identification.

Workflow for Physical Property Characterization

To ensure a logical and comprehensive analysis, the following workflow is recommended when characterizing a new batch of a chemical like this compound.

Caption: A logical workflow for the comprehensive physical and chemical characterization of this compound.

Conclusion

The physical properties of this compound define its behavior from the storage shelf to the reaction flask. Its near-ambient melting point, dual solubility characteristics, and distinct spectroscopic fingerprint are all direct consequences of its molecular structure. By employing the robust, self-validating experimental protocols detailed in this guide, researchers and drug development professionals can ensure they are working with a well-characterized material. This commitment to rigorous characterization is fundamental to achieving reproducible, reliable, and ultimately successful scientific outcomes.

References

- BenchChem (n.d.). This compound | 821-57-8.

- BenchChem (n.d.). This compound | 821-57-8.

- MIT Department of Chemistry (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.

- ChemicalBook (n.d.). This compound | 821-57-8.

- Scribd (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Industrial Chemicals (n.d.). This compound 96%.

-

Scribd (n.d.). Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

-

Quora (2017). How can you determine the solubility of organic compounds?. Available at: [Link]

- ChemicalBook (n.d.). 821-57-8(this compound) Product Description.

-

PubChem (n.d.). Heptanoic acid, 7-chloro-. Available at: [Link]

- Al-Mustaqbal University College (2021). experiment (1) determination of melting points.

- University of Calgary (n.d.). Melting point determination.

- Clarion University (n.d.). Determination of Melting Point.

- University of Central Arkansas (n.d.). Experiment 1 - Melting Points.

- ChemicalBook (n.d.). This compound | 821-57-8.

- Cheméo (n.d.). Chemical Properties of ClCH2(CH2)3C(O)OCH3 (CAS 14273-86-0).

- ChemBK (n.d.). BOC-7-AHP-OH.

- University of Missouri–St. Louis (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LookChem (n.d.). Heptanoic acid, 7-chloro-.

Sources

An In-depth Technical Guide to the Solubility of 7-Chloroheptanoic Acid in Organic Solvents

Introduction

7-Chloroheptanoic acid, a halogenated carboxylic acid, serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility in these applications is fundamentally linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, designing purification strategies, and formulating products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties of this compound

The solubility of a compound is governed by its physicochemical properties. For this compound, these key parameters provide a foundation for understanding its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Appearance | Clear to slightly yellow liquid or viscous solid | [1] |

| Density | Approximately 1.1090 - 1.14 g/cm³ | [1][3] |

| Predicted pKa | 4.76 ± 0.10 | [3] |

| Predicted LogP | 2.26030 | [3] |

| Boiling Point | 135-140 °C (at 4 Torr) | [4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

The presence of both a polar carboxylic acid head and a nonpolar seven-carbon chain, along with a terminal chloro group, gives this compound a dualistic character. The carboxylic acid group can participate in hydrogen bonding, a key interaction for solubility in polar solvents. The alkyl chain, being nonpolar, favors interactions with nonpolar solvents through van der Waals forces.[5] The terminal chlorine atom adds to the molecule's polarity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity.

Factors Influencing the Solubility of this compound:

-

Polarity: The carboxylic acid group makes the molecule polar, suggesting solubility in polar solvents. The C-Cl bond also contributes to the overall polarity.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor is a significant factor in its solubility in protic solvents like alcohols.

-

Van der Waals Forces: The nonpolar heptyl chain interacts with nonpolar solvents through these weaker forces.[5] As the length of the nonpolar chain increases in carboxylic acids, their solubility in polar solvents like water decreases.[6]

-

Solvent-Solute Interactions: The specific interactions between this compound and the solvent molecules will determine the extent of solubility. For instance, in protic solvents, hydrogen bonding will be the dominant favorable interaction. In aprotic polar solvents, dipole-dipole interactions will be more significant. In nonpolar solvents, dispersion forces will be the primary driver of solubility.

The interplay of these factors dictates the solubility profile of this compound across a spectrum of organic solvents.

Caption: Key molecular and solvent properties influencing the solubility of this compound.

Qualitative Solubility Profile

Based on its structure and general principles of solubility for carboxylic acids, a qualitative solubility profile for this compound can be predicted. It is expected to be soluble in a wide range of organic solvents.[1]

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding interactions between the carboxylic acid group and the hydroxyl group of the alcohol.[5][7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Good solubility is expected due to dipole-dipole interactions. Solvents with carbonyl groups may show enhanced solubility for carboxylic acids.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is likely, driven by the dispersion forces between the nonpolar alkyl chain of the acid and the nonpolar solvent molecules.[5]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the compatibility of the chloro group on the acid with the chlorinated solvent.

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding. |

| Acetone | Polar Aprotic | High | Favorable dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | High | Favorable dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | High | "Like dissolves like" principle with the chloro group. |

| Toluene | Nonpolar | Moderate to High | Van der Waals interactions with the alkyl chain. |

| n-Hexane | Nonpolar | Moderate | Van der Waals interactions with the alkyl chain. |

Experimental Protocol for Determining Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or titration setup)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, vortex the samples to aid in dissolution.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette or syringe to avoid precipitation due to temperature changes.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Determine the mass of the filtered solution.

-

-

Quantification of Solute:

-

Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, weigh the remaining residue (this compound).

-

Alternatively, a validated analytical method such as HPLC, GC, or acid-base titration can be used to determine the concentration of this compound in the filtered solution.[9]

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved this compound and the volume or mass of the solvent.

-

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While qualitative assessments suggest that this compound is soluble in a broad array of organic solvents, precise quantitative data is essential for its effective application in research and development. This guide has provided the fundamental principles governing its solubility, a predicted solubility profile, and a robust experimental protocol for the accurate determination of its solubility. By understanding the interplay of molecular and solvent properties and by employing rigorous experimental techniques, researchers can confidently utilize this compound in their synthetic and formulation endeavors.

References

-

CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Industrial Chemicals. (n.d.). This compound 96%. [Link]

-

LookChem. (n.d.). Heptanoic acid, 7-chloro-. [Link]

-

Wiki of Chemical Information. (n.d.). This compound 821-57-8 wiki. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. (n.d.). Chemistry Lab Report 4. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]

-

Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2025, October 14). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. [Link]

-

OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Weebly. (n.d.). Alcohols, Haloalkanes, Carboxylic Acids - Organic Chemistry. [Link]

-

Britannica. (2025, November 6). Carboxylic acid - Properties, Structure, Reactions. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. (n.d.). Heptanoic acid, 7-chloro-. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

-

NIST. (n.d.). This compound, methyl ester. [Link]

-

Nature Precedings. (2010, February 26). Organic Solvent Solubility Data Book. [Link]

-

Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. [Link]

-

YouTube. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. [Link]

-

Brainscape. (n.d.). Alcohols and haloalkanes Flashcards. [Link]

Sources

- 1. Buy this compound 96% at Affordable Price, Intermediate for Organic Synthesis [forecastchemicals.com]

- 2. Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptanoic acid, 7-chloro-|lookchem [lookchem.com]

- 4. This compound | 821-57-8 [amp.chemicalbook.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Senior Application Scientist's Guide to 7-Chloroheptanoic Acid and Its Structural Analogs: Synthesis, Characterization, and Applications

This technical guide provides an in-depth exploration of 7-chloroheptanoic acid and its structural analogs, designed for researchers, scientists, and professionals in drug development. We will delve into the chemical properties, synthetic methodologies, structure-activity relationships (SAR), and potential applications of this versatile class of compounds. The narrative emphasizes the causality behind experimental choices, providing a framework for logical and effective research and development.

Foundational Chemistry of this compound

This compound (7-CHA), with the molecular formula C₇H₁₃ClO₂, is an ω-halogenated medium-chain fatty acid.[1][2] Its structure consists of a seven-carbon aliphatic chain with a terminal carboxylic acid group and a chlorine atom at the C-7 position.[1] This terminal halogen is a key feature, acting as an effective leaving group in nucleophilic substitution reactions, which is fundamental to the synthesis of a wide array of derivatives.[1]

Table 1: Physicochemical Properties of this compound and a Key Analog

| Property | This compound | 7-Hydroxyheptanoic Acid | Reference(s) |

| Molecular Formula | C₇H₁₃ClO₂ | C₇H₁₄O₃ | [1][3] |

| Molecular Weight | 164.63 g/mol | 146.18 g/mol | [1][3] |

| Boiling Point | 269.8 °C at 760 mmHg | 145-152 °C at 18 Torr | [4][5] |

| pKa (Predicted) | 4.76 ± 0.10 | 4.76 ± 0.10 | [4][5] |

| Appearance | Clear to slightly yellow liquid | Colorless to light brown solid | [4][5] |

The presence of the chlorine atom significantly influences the molecule's electronic properties and reactivity compared to its non-halogenated parent, heptanoic acid.[6][7] This modification opens up a diverse chemical space for the development of novel compounds with tailored properties for pharmaceutical and industrial applications.[1][8]

The Landscape of Structural Analogs

The structural analogs of 7-CHA can be systematically categorized based on the site of modification. This rational classification is crucial for understanding structure-activity relationships and for the logical design of new entities.

Figure 1: Classification of this compound Structural Analogs.

2.1. Carboxyl Group Modifications The carboxylic acid moiety is a prime target for modification to alter polarity, solubility, and metabolic stability.

-

Esters and Amides: Conversion to esters (e.g., methyl 7-chloroheptanoate) or amides is a common strategy to create prodrugs or modulate biological activity.[1][9] These reactions are typically straightforward but require careful selection of coupling agents to avoid side reactions.[10][11]

-

Reduction to Alcohols: The carboxyl group can be reduced to a primary alcohol, yielding 7-chloroheptan-1-ol, a precursor for other functionalizations.

2.2. Alkyl Chain Modifications Altering the seven-carbon backbone can influence lipophilicity and conformational flexibility.

-

Chain Length: Both shorter and longer ω-chloroalkanoic acids can be synthesized to probe the optimal chain length for a specific biological target.

-

Unsaturation: Introducing double or triple bonds can impart conformational rigidity and provide sites for further chemical modification. Some vinyl halogenated fatty acids have shown significant antibacterial activity.[12]

2.3. Halogen and Terminal Group Modifications The terminal chlorine is the most versatile handle for creating analogs.

-

Halogen Exchange: Substituting chlorine with fluorine, bromine, or iodine can fine-tune the electronic properties and metabolic stability of the C-X bond. Structure-activity studies often show that biological affinity can increase with the atomic radius of the halogen (I > Br > Cl > F).[13][14]

-

Nucleophilic Substitution: The chlorine can be displaced by a variety of nucleophiles. A key example is hydrolysis to yield 7-hydroxyheptanoic acid , a precursor for biodegradable polymers and ε-heptanolactone.[1][8] Amination can produce 7-aminoheptanoic acid, a monomer for polyamides.[15]

Synthetic Strategies and Methodologies

The synthesis of 7-CHA analogs requires a robust and often multi-step approach. The choice of strategy depends on the desired analog and the available starting materials.

Synthesis of Key Precursor: 7-Hydroxyheptanoic Acid

7-Hydroxyheptanoic acid is a pivotal intermediate, formed by the hydrolysis of 7-CHA or synthesized directly.[1][15] Its synthesis is a critical first step for accessing a range of analogs, including lactones.

Protocol 1: Synthesis of 7-Hydroxyheptanoic Acid via Ozonolysis

This protocol provides a high-yield method starting from an inexpensive, commercially available alkene. The causality for this choice rests on the efficiency and selectivity of ozonolysis for cleaving the double bond directly to a carboxylic acid precursor.

Step-by-Step Methodology: [16]

-

Reaction Setup: Dissolve 7-octen-1-ol (1 eq.) in a mixture of acetonitrile (MeCN) and water (approx. 9:1 v/v). Cool the reaction vessel to 0 °C in an ice bath.

-

Ozonolysis: Bubble ozone gas through the solution. Rationale: Ozone selectively cleaves the C=C bond. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Reductive Workup: Prepare a solution of sodium bisulfite (NaHSO₃) by dissolving sodium metabisulfite (Na₂S₂O₅, ~2.2 eq.) in water. Add this solution slowly to the reaction mixture, ensuring the internal temperature remains below 35 °C. Stir for 10 minutes. Rationale: The bisulfite quenches the ozonide and reduces the intermediate aldehyde to a carboxylic acid, preventing over-oxidation.

-

Extraction: Add ethyl acetate (EtOAc) to the mixture and separate the organic and aqueous layers. Extract the aqueous layer again with EtOAc.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil.

-

Validation: Confirm the structure and purity of 7-hydroxyheptanoic acid using ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the Carboxyl Group: Amidation

Creating amide analogs is crucial for drug discovery programs to improve metabolic stability and introduce new hydrogen bonding interactions. Microwave-assisted synthesis is chosen here for its significant rate enhancement and efficiency.[11]

Protocol 2: Microwave-Assisted Amidation of this compound [11]

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave reaction vial, add this compound (1 eq.), the desired primary or secondary amine (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Reaction Initiation: Add molecular iodine (I₂, 1.5 eq.) to the mixture. Seal the vial.

-